molecular formula C5H4ClNO2 B7796002 5-chloro-2-hydroxy-1H-pyridin-4-one

5-chloro-2-hydroxy-1H-pyridin-4-one

Cat. No.: B7796002
M. Wt: 145.54 g/mol
InChI Key: ZPLQIPFOCGIIHV-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-1H-pyridin-4-one (CAS 103766-25-2), also known as Gimeracil, is a heterocyclic compound with the molecular formula C₅H₄ClNO₂ and a molecular weight of 145.54 g/mol . It is synthesized via a four-step process starting from malononitrile and 1,1,1-trimethoxyethane, achieving a high yield of 65.6% . Key physical properties include a melting point of 274°C (decomposition) and a boiling point of 281.9°C at 760 mmHg . The compound is notable for its role as a pharmaceutical intermediate, particularly in oncology, where it acts as a dihydropyrimidine dehydrogenase (DPD) inhibitor to enhance the efficacy of chemotherapeutic agents like tegafur .

Properties

IUPAC Name

5-chloro-2-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-1H-pyridin-4-one typically involves the chlorination of 2-hydroxy-1H-pyridin-4-one. One common method is the reaction of 2-hydroxy-1H-pyridin-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-1H-pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-1H-pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-1H-pyridin-4-one involves its ability to chelate metal ions, particularly iron. This chelation disrupts the availability of iron, which is essential for various biological processes, thereby exerting its effects. The compound interacts with molecular targets such as enzymes and receptors involved in iron metabolism and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s pyridinone core with chlorine and hydroxyl substituents distinguishes it from analogues. Below is a comparison with key derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
5-Chloro-2-hydroxy-1H-pyridin-4-one 103766-25-2 C₅H₄ClNO₂ Cl (C5), OH (C2) DPD inhibitor, high thermal stability (m.p. 274°C)
5-Chloropyrimidin-2(1H)-one hydrochloride 42748-90-3 C₄H₄Cl₂N₂O Cl (C5), Cl⁻ (salt) 95% purity; intermediate for agrochemicals
5-Chloro-6-methyl-1H-pyrimidin-4-one 7752-72-9 C₅H₅ClN₂O Cl (C5), CH₃ (C6) Potential solubility challenges due to methyl group
4-Amino-3-chloro-1H-pyridin-2-one 55290-73-8 C₅H₅ClN₂O Cl (C3), NH₂ (C4) Amino group enhances nucleophilicity
5-(4-Chlorophenyl)-1H-pyridin-2-one 76053-43-5 C₁₁H₈ClNO Cl-substituted phenyl (C5) Increased lipophilicity; safety protocols required
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one Not provided C₁₇H₁₂ClN₂O Cl-phenyl (C3), NHPh (C5) Bioactive; studied for mechanical allodynia

Physicochemical Properties

  • Solubility : The hydroxyl group in this compound improves aqueous solubility compared to methyl- or aryl-substituted analogues (e.g., 5-Chloro-6-methyl-1H-pyrimidin-4-one) .
  • Thermal Stability : The high melting point (274°C) of the target compound exceeds that of salts like 5-Chloropyrimidin-2(1H)-one hydrochloride, which may decompose at lower temperatures .

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